5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives have garnered attention for their anticancer properties. The functional groups present in these compounds, such as the phenyl ring and carboxylic acid functionality, offer multiple reactive sites for chemical modifications, potentially leading to enhanced anticancer activities. These derivatives have been explored for their roles as antitumor agents, both in traditional and contemporary medicinal research, highlighting their underutilized potential over decades. The synthesis and biological evaluation of cinnamoyl acids, esters, amides, hydrazides, and related derivatives have been comprehensively reviewed, providing insights into their medicinal significance in cancer research (De, Baltas, & Bedos-Belval, 2011).
Radical Cyclizations in Organic Synthesis
Radical cyclizations play a crucial role in organic synthesis, facilitating the construction of complex carbo- and heterocyclic compounds. The regiochemistry of these cyclizations, influenced by factors such as reaction temperature and the nature of radical precursors, can significantly affect the synthesis outcomes. For example, low temperatures favor 4-exo-trig cyclization, while higher temperatures promote 5-endo cyclization. The introduction of specific functional groups, such as a (Z)-phenylthio group, can further manipulate the cyclization pathways, offering a method to control the synthesis of therapeutically important materials (Ishibashi & Tamura, 2004).
Applications in Biocatalyst Inhibition and Material Synthesis
Carboxylic acids, including structures similar to 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid, have been studied for their inhibitory effects on microbes at concentrations below desired yield and titer, emphasizing their role as microbial inhibitors used in food preservation. This highlights the broader application of carboxylic acids in biotechnological and microbiological contexts (Jarboe, Royce, & Liu, 2013). Furthermore, the radiation synthesis of copolymeric hydrogels for adsorption and separation purposes demonstrates the utility of carboxylic acid-containing compounds in material science, particularly in the creation of hydrogels with stimuli-responsive behaviors (Güven, Şen, Karadağ, & Saraydın, 1999).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likecytochrome P450 and InhA and EthR in Mycobacterium tuberculosis. These enzymes play crucial roles in the physiological functions of the organism.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets throughhydrogen bonding or pi-pi stacking interactions . These interactions could lead to the inhibition of the target enzymes, thereby affecting the physiological functions of the organism.
Biochemical Pathways
The compound could potentially affect the mycolic acid synthesis pathway in Mycobacterium tuberculosis by inhibiting the enzymes InhA and EthR. Mycolic acid is a major lipid component crucial for the viability of Mycobacterium tuberculosis. Therefore, the inhibition of this pathway could lead to the death of the bacteria.
Pharmacokinetics
Similar compounds have been found to pass thetwo-step molecular docking, P450 site of metabolism prediction, and pharmacokinetics filtering analysis . This suggests that the compound could have good bioavailability.
Result of Action
The result of the compound’s action could be the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the enzymes involved in the synthesis of mycolic acid, the compound could potentially lead to the death of the bacteria.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of the compound . For instance, changes in pH could affect the ionization state of the compound, thereby affecting its interaction with its targets. Similarly, high temperatures could lead to the degradation of the compound, reducing its efficacy.
Properties
IUPAC Name |
1-ethenyl-5-(4-ethylphenyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-3-11-5-7-12(8-6-11)13-9-10-14(15(17)18)16(13)4-2/h4-10H,2-3H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKJXCLFXLNOFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354447 |
Source
|
Record name | 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131172-67-3 |
Source
|
Record name | 1-Ethenyl-5-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131172-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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